molecular formula C8H11N3S B14309760 Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester CAS No. 112766-44-6

Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester

Katalognummer: B14309760
CAS-Nummer: 112766-44-6
Molekulargewicht: 181.26 g/mol
InChI-Schlüssel: FFJIAIXLFWXHCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester is a chemical compound with a unique structure that includes a hydrazinecarboximidothioic acid core, a phenyl group, and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester typically involves the reaction of hydrazinecarboximidothioic acid with N-phenylhydrazine under specific conditions. The reaction is often carried out in the presence of a methylating agent to introduce the methyl ester group. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or ester derivatives .

Wissenschaftliche Forschungsanwendungen

Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The phenyl group and the methyl ester group play crucial roles in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester is unique due to the presence of both the phenyl group and the methyl ester group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

112766-44-6

Molekularformel

C8H11N3S

Molekulargewicht

181.26 g/mol

IUPAC-Name

methyl N-amino-N'-phenylcarbamimidothioate

InChI

InChI=1S/C8H11N3S/c1-12-8(11-9)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,11)

InChI-Schlüssel

FFJIAIXLFWXHCH-UHFFFAOYSA-N

Kanonische SMILES

CSC(=NC1=CC=CC=C1)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.